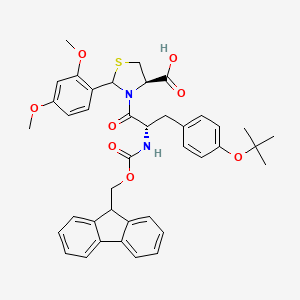

Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH

Description

Significance of Conformationally Constrained Amino Acid Derivatives in Chemical Biology and Material Science

Conformationally constrained amino acid derivatives are modified amino acids designed to have restricted rotational freedom within the peptide backbone. enamine.net This rigidity is crucial for several reasons:

Mimicking Natural Structures: By locking the peptide into a specific three-dimensional shape, these derivatives can mimic the bioactive conformations of natural peptides and proteins. This is invaluable for studying protein-protein interactions, enzyme mechanisms, and receptor binding. nih.gov

Enhancing Biological Activity: The constrained conformation can lead to a higher affinity for biological targets, resulting in enhanced therapeutic potential. enamine.net

Improving Stability: Constraining the peptide backbone can protect it from enzymatic degradation, thereby increasing its stability and bioavailability in biological systems.

Controlling Self-Assembly: In materials science, these derivatives are used to direct the self-assembly of peptides into well-defined nanostructures, such as fibrils and nanotubes, with applications in tissue engineering and nanotechnology.

The incorporation of these rigid building blocks provides a powerful strategy to control the conformation of peptides, which is a key determinant of their biological activity and material properties. enamine.net

Evolution and Impact of Pseudoproline Technology in Facilitating Complex Peptide Synthesis

First introduced by Mutter and coworkers, pseudoproline dipeptides have become an indispensable tool in solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de These are dipeptides where a serine, threonine, or cysteine residue is reversibly protected as a cyclic derivative, mimicking the structure of proline. chempep.com

The primary function of pseudoprolines is to disrupt the formation of secondary structures, particularly β-sheets, which are a major cause of peptide aggregation during synthesis. iris-biotech.deiris-biotech.de This is achieved by introducing a "kink" in the peptide backbone, which favors a cis-amide bond conformation over the trans-amide bond that is predominant in β-sheets. wikipedia.orgchempep.com

Key advantages of using pseudoproline dipeptides include:

Increased Solubility: By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain in the synthesis solvent. chempep.com

Improved Coupling Efficiency: A well-solvated peptide chain allows for more efficient coupling of subsequent amino acids, leading to higher yields and purity of the final product. chempep.com

Synthesis of "Difficult" Peptides: Pseudoproline technology has enabled the successful synthesis of long and aggregation-prone peptides that were previously challenging to produce. wikipedia.org For instance, the synthesis of the 37-residue human amylin was significantly improved with the use of pseudoproline dipeptides. chempep.com

Facilitation of Peptide Cyclization: The kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization. iris-biotech.depeptide.com

The development of pseudoproline dipeptides has had a profound impact on the field of peptide synthesis, making it possible to assemble complex and previously inaccessible peptide sequences with greater efficiency and in higher yields. merckmillipore.com

Contextualization of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH as a Specialized Dipeptide Building Block

This compound is a highly specialized dipeptide building block that combines the benefits of both protected amino acids and pseudoproline technology. chemimpex.com Let's break down its components:

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group for the N-terminus of the dipeptide, commonly used in Fmoc-based SPPS.

Tyr(tBu): This is a tyrosine residue where the hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This protection prevents unwanted side reactions during peptide synthesis and is typically removed under acidic conditions. peptide.compeptide.com

Cys(Psi(Dmp,H)pro): This is the pseudoproline component of the dipeptide. Here, a cysteine residue has been cyclized with a dimethoxyphenyl (Dmp) group to form a thiazolidine (B150603) ring, a type of pseudoproline. chempep.comresearchgate.net This thiazolidine ring introduces the beneficial kink in the peptide backbone. iris-biotech.dechempep.com

This specific dipeptide is designed for incorporation into a peptide sequence at a Tyr-Cys motif. By using this pre-formed dipeptide, the difficult coupling of an amino acid to the sterically hindered pseudoproline is avoided. sigmaaldrich.com The this compound building block is particularly valuable for the synthesis of complex peptides where the Tyr-Cys sequence is present in a region prone to aggregation. Its use can significantly enhance the efficiency and success rate of the synthesis. chemimpex.com

Properties of this compound:

| Property | Value |

| Molecular Formula | C40H42N2O8S |

| Molecular Weight | 710.8 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥95% |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP) |

| Storage | Recommended storage at -20°C |

Data sourced from various chemical suppliers.

The development and application of specialized building blocks like this compound underscore the continuous innovation in peptide chemistry, providing researchers with powerful tools to explore the vast potential of peptides in medicine and material science.

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O8S/c1-40(2,3)50-25-16-14-24(15-17-25)20-33(41-39(46)49-22-32-29-12-8-6-10-27(29)28-11-7-9-13-30(28)32)36(43)42-34(38(44)45)23-51-37(42)31-19-18-26(47-4)21-35(31)48-5/h6-19,21,32-34,37H,20,22-23H2,1-5H3,(H,41,46)(H,44,45)/t33-,34-,37?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPJZSJUCSHEAC-JWTXWEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C(CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2[C@@H](CSC2C3=C(C=C(C=C3)OC)OC)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Tyr Tbu Cys Psi Dmp,h Pro Oh

Retrosynthetic Analysis and Strategic Disconnections for the Dipeptide Unit

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most logical and standard disconnection is at the amide bond linking the tyrosine and cysteine residues. This approach simplifies the complex target into two more manageable synthetic precursors: an N-terminally protected Tyrosine derivative and a C-terminally protected Cysteine-pseudoproline derivative.

A second critical disconnection occurs within the pseudoproline ring itself. Pseudoprolines are heterocyclic systems formed from the condensation of a cysteine (or serine/threonine) residue with an aldehyde or ketone. wikipedia.orgchempep.com In this specific case, the Cys(Psi(Dmp,H)pro) moiety is disconnected to its constituent parts: L-cysteine and 2,4-dimethoxybenzaldehyde (B23906) (Dmp-CHO). This leads to a synthetic strategy centered on preparing the protected amino acid Fmoc-Tyr(tBu)-OH and the Cys(Psi(Dmp,H)pro)-OH unit separately before their final coupling.

Synthesis of the Cysteine-Derived Pseudoproline Moiety: Cys(Psi(Dmp,H)pro)

The 2,4-dimethoxybenzaldehyde (Dmp-CHO) is the aldehyde component required for the formation of the pseudoproline ring. This electron-rich aromatic aldehyde can be synthesized through several established methods.

One common approach is the Vilsmeier-Haack reaction . chemimpex.com This reaction formylates electron-rich aromatic compounds, such as the readily available 1,3-dimethoxybenzene, using a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemimpex.comresearchgate.netcapes.gov.br The resulting iminium ion is attacked by the aromatic ring, and subsequent hydrolysis yields the desired aldehyde. capes.gov.br

Another viable method is the Gattermann-Koch reaction or its modifications. The classical Gattermann-Koch reaction uses carbon monoxide and HCl with a Lewis acid catalyst, though it is often not suitable for phenol (B47542) ethers. sci-hub.se The Gattermann formylation, using hydrogen cyanide and a Lewis acid, or the Adams modification, which generates HCN in situ from zinc cyanide, are more applicable to activated substrates like 1,3-dimethoxybenzene. iris-biotech.de

Alternatively, 2,4-dimethoxybenzaldehyde can be prepared via the oxidation of the corresponding alcohol , 2,4-dimethoxybenzyl alcohol. This oxidation can be achieved using a variety of modern, mild oxidizing agents.

| Oxidation Method | Reagent(s) | Typical Conditions |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arene (e.g., 1,3-dimethoxybenzene), followed by aqueous workup. chemimpex.comresearchgate.net |

| Gattermann Reaction | Zn(CN)₂, HCl | Lewis acid catalyst, formylation of activated arene. |

| Alcohol Oxidation | PCC, DMP, or Swern reagents | Oxidation of 2,4-dimethoxybenzyl alcohol. |

The formation of the thiazolidine (B150603) ring is achieved through the condensation of L-cysteine with 2,4-dimethoxybenzaldehyde. This reaction is based on the specific reactivity of the 1,2-aminothiol group of cysteine with an aldehyde. nih.gov The reaction proceeds via the initial formation of a Schiff base (imine) between the cysteine's amino group and the aldehyde, followed by a rapid intramolecular cyclization as the nucleophilic thiol group attacks the imine carbon. researchgate.netresearchgate.net This process is generally carried out under mild, often acidic, conditions. researchgate.netnih.gov The use of acidified methanol (B129727), for instance, has been reported to facilitate this transformation effectively. researchgate.net

The general mechanism can be summarized as:

Nucleophilic attack of the cysteine amino group on the aldehyde carbonyl.

Dehydration to form an iminium ion intermediate (Schiff base).

Intramolecular nucleophilic attack by the thiol group on the imine carbon to form the five-membered thiazolidine ring.

A significant challenge in the synthesis of the Cys(Psi(Dmp,H)pro) moiety is the control of stereochemistry. The condensation of L-cysteine, which has an (R)-configuration at its α-carbon (C4 of the resulting thiazolidine), with an aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring. This results in the potential formation of two diastereomers, (2R, 4R) and (2S, 4R).

Research indicates that the diastereomeric ratio is highly dependent on the reaction conditions. researchgate.net Key factors influencing stereoselectivity include:

Solvent: The choice of solvent can impact the transition state energies and favor the formation of one diastereomer over the other.

pH/Catalyst: Acid catalysis is typically required for the condensation. The type and concentration of the acid can influence the rate of formation and the potential for epimerization at the C2 position. researchgate.net

Reaction Time and Temperature: The reaction may be under either kinetic or thermodynamic control. One diastereomer might form faster (kinetic product), but the other may be more stable (thermodynamic product). It has been observed that some 2-arylthiazolidine-4-carboxylic acids can epimerize in solution over time, suggesting that the initially formed kinetic product can convert to the more stable thermodynamic product via ring-opening and re-closing. researchgate.net

Optimization of stereoselectivity, therefore, involves the systematic variation of these parameters to maximize the yield of the desired diastereomer. For peptide synthesis applications, often a single, pure diastereomer is required to ensure the homogeneity of the final peptide product.

Introduction of Fmoc and tBu Protecting Groups

Orthogonal protecting groups are essential for modern peptide synthesis. peptide.com In the target molecule, the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of tyrosine, while the tert-butyl (tBu) group protects its phenolic side chain. peptide.comwikipedia.org

The tBu group is acid-labile and stable to the basic conditions used for Fmoc removal, making this pair ideal for Fmoc-based SPPS. peptide.comwikipedia.org The synthesis of the fully protected Fmoc-Tyr(tBu)-OH building block is a prerequisite for its coupling to the pseudoproline unit. This is typically achieved by first protecting the side-chain hydroxyl group of L-tyrosine with a tBu group, followed by the N-α-Fmoc protection. chemicalbook.compeptide.com Using the pre-protected Fmoc-Tyr(tBu)-OH is more efficient and prevents potential side reactions associated with an unprotected tyrosine side chain during peptide coupling. peptide.com

The introduction of the Fmoc group onto the α-amino group of O-tert-butyl-L-tyrosine is a standard procedure in peptide chemistry. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

The reaction is typically performed in a biphasic system or in an organic solvent with the addition of a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

| Fmoc Reagent | Typical Reaction Conditions |

| Fmoc-Cl | Aqueous dioxane or similar solvent mixtures with a base like sodium bicarbonate. wikipedia.org |

| Fmoc-OSu | Aprotic solvent like DMF or acetonitrile (B52724) with a base like DIPEA. sci-hub.se |

Following the successful synthesis of the two key fragments, Fmoc-Tyr(tBu)-OH and Cys(Psi(Dmp,H)pro)-OH, they are coupled together using standard peptide coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma) to yield the final target compound.

Methods for O-tert-Butyl (tBu) Protection of Tyrosine Hydroxyl Side Chain

The tert-butyl (tBu) group serves as a crucial protecting group for the hydroxyl function of the tyrosine side chain during peptide synthesis. ontosight.ai This protection is essential to prevent unwanted side reactions at the hydroxyl group, which could otherwise react with the activated carboxyl group of an incoming amino acid, leading to byproducts and reduced purity of the final peptide. ontosight.ai

The tBu group is favored due to its stability under the basic conditions used for the removal of the Fmoc protecting group (typically with piperidine). ontosight.ai It is later cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA), to reveal the free hydroxyl group in the final peptide. ontosight.ai

A common method for the preparation of Fmoc-Tyr(tBu)-OH involves the following steps:

Esterification of L-Tyrosine: L-tyrosine is first dissolved in methanol and reacted with thionyl chloride in a reflux reaction to produce the methyl ester hydrochloride (Tyr-OMe•HCl). google.com

Protection of the Amino Group: The resulting Tyr-OMe•HCl is then reacted with a suitable protecting group, such as the benzyloxycarbonyl (Z) group. google.com

Introduction of the tBu Group: The hydroxyl group of the tyrosine side chain is then etherified using a reagent like isobutylene (B52900) in the presence of an acid catalyst. google.com

Deprotection and Fmocylation: The Z-group is removed via hydrogenolysis, and the free amino group is subsequently reacted with a fluorenylmethyloxycarbonyl (Fmoc) reagent to yield the final Fmoc-Tyr(tBu)-OH product. google.comchemicalbook.com

Dipeptide Coupling Strategies for Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH Assembly

The assembly of the dipeptide this compound involves the coupling of the Fmoc-protected and side-chain-protected tyrosine derivative with the C-terminal cysteine-derived pseudoproline. This particular coupling can be challenging due to the steric hindrance of the participating amino acid derivatives. researchgate.net

Choice of Coupling Reagents and Activators

The formation of the peptide bond requires the activation of the carboxylic acid group of Fmoc-Tyr(tBu)-OH to make it susceptible to nucleophilic attack by the amino group of the Cys(Psi(Dmp,H)pro)-OH moiety. jpt.com A variety of coupling reagents are available, each with its own mechanism and effectiveness, particularly for sterically hindered couplings.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce racemization. researchgate.netjpt.comresearchgate.net

Phosphonium Salts: like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are known for their high reactivity and are often employed for difficult couplings. researchgate.netjpt.com

Uronium/Aminium Salts: such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective activators. jpt.com

For challenging couplings involving sterically hindered amino acids, stronger activating reagents like PyAOP or the use of acyl fluorides generated in situ have been shown to be effective. researchgate.netrsc.org The benzotriazole (B28993) activation methodology has also been reported as a successful route for synthesizing sterically hindered peptides. nih.gov

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters to consider include:

Stoichiometry: The molar ratio of the coupling reagent and activator to the carboxylic acid component is a critical factor. For difficult couplings, a higher ratio of the activating agent may be necessary to drive the reaction to completion. jpt.com

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used. iris-biotech.de Acetonitrile (ACN) has also been shown to be an excellent choice for the coupling of hindered amino acids. researchgate.net For very hydrophobic peptides, dissolving the reactants in a small amount of dimethyl sulfoxide (B87167) (DMSO) first may be beneficial. medchemexpress.com

Temperature: While many coupling reactions proceed efficiently at room temperature, some challenging couplings may benefit from elevated temperatures.

Reaction Time: The time required for the reaction to go to completion will depend on the specific reactants and conditions used. Monitoring the reaction progress by a suitable analytical technique is recommended.

Atmosphere: For sensitive reagents or amino acids prone to oxidation, such as those containing thiols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and purity. jpt.com

Purification and Analytical Characterization Techniques for Synthetic Intermediates and the Final Product

Following the synthesis, rigorous purification and characterization of the intermediates and the final this compound product are essential to ensure its identity and purity.

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and purity assessment of peptides and their derivatives. nih.govpeptide.com

Purification: Preparative or semi-preparative reversed-phase HPLC (RP-HPLC) is commonly used to isolate the desired product from unreacted starting materials and side products. nih.govpeptide.com The choice of column (e.g., C8 or C18), mobile phase gradient (typically a mixture of water and acetonitrile with an ion-pairing agent like TFA), and flow rate are optimized to achieve the best separation. nih.govpeptide.com

Purity Analysis: Analytical RP-HPLC is used to determine the purity of the synthesized compound. sigmaaldrich.com By comparing the peak area of the product to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. It is important to use highly optimized HPLC methods to ensure that all potential impurities are separated from the main product peak. sigmaaldrich.com

Recrystallization is another purification technique that can be employed, particularly for the Fmoc-protected amino acid starting materials, to improve the purity of the final peptide. ajpamc.com

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

A combination of spectroscopic techniques is used to confirm the chemical structure of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming that the correct molecule has been synthesized. iris-biotech.de Electrospray ionization (ESI) is a common ionization technique for this purpose. scienceopen.com

Conformational Analysis and Structural Impact of Cys Psi Dmp,h Pro Residues Within Peptides

Theoretical and Computational Approaches to Conformational Prediction and Analysis

Computational methods are indispensable for predicting and analyzing the conformational landscape of peptides containing modified residues like Cys(Psi(Dmp,H)pro). These approaches provide insights into the dynamic behavior and energetic preferences of different conformations that are often difficult to capture through experimental techniques alone.

Molecular Dynamics Simulations of Psi(Dmp,H)pro-Containing Peptide Backbones

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of peptides by simulating the atomic motions over time. nih.govresearchgate.netresearchgate.net For peptides incorporating a Psi(Dmp,H)pro residue, MD simulations can reveal how this modification influences the local and global peptide conformation.

The simulations typically begin by defining a starting structure of the peptide, which can be an experimentally determined conformation or a computationally generated model. mdpi.com The peptide is then placed in a simulated environment, often a box of water molecules, and the forces between all atoms are calculated using a force field. mdpi.com By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, providing a detailed picture of the peptide's dynamic behavior. nih.govmdpi.com

Key findings from MD simulations of pseudoproline-containing peptides include:

Restricted Peptide Backbone: The thiazolidine (B150603) ring of the Psi(Dmp,H)pro residue significantly restricts the rotational freedom around the peptide backbone, particularly the ω (omega) and φ (phi) dihedral angles.

Promotion of Specific Secondary Structures: The conformational constraints imposed by the pseudoproline can favor the formation of specific secondary structures, such as β-turns or helical motifs, in the peptide chain.

Solvent Influence on Conformation: MD simulations have shown that the surrounding solvent can influence the conformational preferences of cyclic peptides, with different solvents favoring different intramolecular hydrogen bonding patterns and backbone conformations. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) | Represents the solvent environment. nih.gov |

| Simulation Time | Nanoseconds to Microseconds | Determines the timescale of the conformational sampling. |

| Temperature & Pressure | Controlled (e.g., 300 K, 1 atm) | Maintains realistic physiological conditions. |

Quantum Chemical Calculations on the Thiazolidine Ring System and Peptide Bonds

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure and bonding within the thiazolidine ring and the adjacent peptide bonds. researchgate.net These methods can be used to:

Determine Energetically Favorable Conformations: By calculating the energy of different ring puckering conformations and peptide bond isomers (cis/trans), the most stable structures can be identified.

Analyze Bond Strengths and Electronic Properties: Quantum calculations can provide insights into the bond lengths, bond angles, and charge distributions within the modified residue, helping to explain its conformational preferences. researchgate.net

Predict Spectroscopic Properties: Calculated properties, such as vibrational frequencies, can be compared with experimental data from IR and Raman spectroscopy to validate the predicted conformations.

Spectroscopic Investigations of Peptide Conformation

Spectroscopic techniques provide experimental data that can be used to determine the three-dimensional structure of peptides in solution and in the solid state. These methods are complementary to computational approaches and are essential for validating theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net By measuring various NMR parameters, it is possible to obtain information about the dihedral angles that define the peptide backbone and side-chain conformations. nih.govnih.govillinois.edu

Key NMR parameters used for conformational analysis include:

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.

Scalar Coupling Constants (J-couplings): The magnitude of the scalar coupling between adjacent nuclei, such as the ³J(HN,Hα) coupling, is related to the dihedral angle between them through the Karplus equation. researchgate.net This allows for the determination of the φ dihedral angle.

Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can provide information about the secondary structure of the peptide. biorxiv.org

For peptides containing a Cys(Psi(Dmp,H)pro) residue, specific NMR experiments can be designed to probe the conformation of the thiazolidine ring and its influence on the surrounding peptide chain.

| NMR Parameter | Structural Information Obtained |

|---|---|

| NOE (Nuclear Overhauser Effect) | Interproton distances, crucial for 3D structure determination. |

| ³J(HN,Hα) Coupling Constant | Backbone dihedral angle φ via the Karplus relationship. researchgate.net |

| ¹³C Chemical Shifts | Information on secondary structure elements (α-helix, β-sheet). researchgate.net |

| ¹H Chemical Shifts | Local electronic environment and hydrogen bonding. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Inducement Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgnih.govgfpp.fr It measures the differential absorption of left and right circularly polarized light by a chiral molecule. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. americanpeptidesociety.org

By incorporating a Cys(Psi(Dmp,H)pro) residue, which acts as a strong turn-inducer, the CD spectrum of a peptide can be significantly altered. Analysis of the CD spectrum can reveal the extent to which the pseudoproline promotes the formation of a specific secondary structure.

α-Helix: Characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm.

β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: Exhibits a strong negative band around 198 nm.

By comparing the CD spectrum of the modified peptide to that of its unmodified counterpart, researchers can quantify the structural impact of the Psi(Dmp,H)pro incorporation.

Infrared (IR) and Raman Spectroscopy for Amide Bond Conformational States

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the conformational states of the peptide backbone, particularly the amide bonds. researchgate.net The frequencies of the amide vibrational modes are sensitive to the local conformation and hydrogen bonding patterns.

Key amide vibrational modes include:

Amide I: (1600-1700 cm⁻¹) Primarily associated with the C=O stretching vibration. Its frequency is highly sensitive to the secondary structure of the peptide. researchgate.net For example, α-helices typically show an Amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit bands in the 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ regions. researchgate.net

Amide II: (1510-1580 cm⁻¹) Arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.net It is also sensitive to conformation, though generally less so than the Amide I band.

Amide A: (around 3300 cm⁻¹) Corresponds to the N-H stretching vibration and is sensitive to hydrogen bonding. researchgate.net

In the context of a Cys(Psi(Dmp,H)pro) containing peptide, IR and Raman spectroscopy can be used to probe the local conformation around the thiazolidine ring and to detect the formation of intramolecular hydrogen bonds that stabilize specific turn structures. nih.gov The Amide II' band of proline, which arises from the Cα-D stretching vibration in deuterated solvents, has been shown to be sensitive to the ψ-dihedral angle and the planarity of the peptide bond. nih.gov

Influence of the Psi(Dmp,H)pro Moiety on Peptide Folding and Local Structure Perturbations

The introduction of a Cys(Psi(Dmp,H)pro) residue into a peptide chain serves as a potent method to locally alter the backbone conformation. This modification, by creating a proline-like thiazolidine ring from the cysteine side chain and backbone nitrogen, imposes significant steric constraints that directly influence peptide folding, secondary structure propensity, and aggregation behavior.

Induction of Turn Structures and Modulation of Helical Propensity

The rigid five-membered thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety significantly restricts the permissible values of the backbone dihedral angle phi (φ), effectively acting as a "molecular hinge." This constraint is instrumental in promoting the formation of turn structures, particularly β-turns, within the peptide sequence. Pseudoprolines are known to favor a cis-amide bond with the preceding amino acid, a conformation that is characteristic of type VI β-turns. thieme-connect.deresearchgate.net By forcing a kink in the peptide backbone, the Cys(Psi(Dmp,H)pro) residue can pre-organize a linear peptide into a conformation that is conducive to forming these turn structures. researchgate.netchempep.com This turn-inducing capability is a valuable tool in the design of cyclic peptides and in mimicking the native folded structures of proteins. researchgate.net

Table 1: General Helical Propensity Scale of Natural Amino Acids

| Amino Acid | Helical Propensity (kcal/mol) |

| Alanine (Ala) | 0 |

| Leucine (Leu) | 0.21 |

| Arginine (Arg) | 0.21 |

| Methionine (Met) | 0.24 |

| Lysine (Lys) | 0.26 |

| Glutamine (Gln) | 0.39 |

| Glutamic Acid (Glu) | 0.40 |

| Isoleucine (Ile) | 0.41 |

| Tryptophan (Trp) | 0.49 |

| Serine (Ser) | 0.50 |

| Tyrosine (Tyr) | 0.53 |

| Phenylalanine (Phe) | 0.54 |

| Valine (Val) | 0.61 |

| Histidine (His) | 0.61 |

| Asparagine (Asn) | 0.65 |

| Threonine (Thr) | 0.66 |

| Cysteine (Cys) | 0.68 |

| Aspartic Acid (Asp) | 0.69 |

| Glycine (Gly) | 1 |

This table, adapted from Pace and Scholtz (1998), shows the relative energy cost for incorporating each amino acid into an α-helix compared to Alanine. nih.gov A lower value indicates a higher propensity for being in a helix. The disruptive nature of pseudoprolines places them in a category similar to Proline, which is not included in this scale due to its unique structural role.

Disruption of Intermolecular Aggregation and Beta-Sheet Formation

A significant advantage of incorporating Cys(Psi(Dmp,H)pro) residues in peptide synthesis is their ability to disrupt intermolecular aggregation. chempep.com Difficult peptide sequences, particularly those rich in hydrophobic residues, have a tendency to aggregate via the formation of intermolecular β-sheets. This aggregation can lead to poor solubility and low yields during solid-phase peptide synthesis (SPPS).

The mechanism by which the Psi(Dmp,H)pro moiety prevents aggregation is directly linked to its conformational influence. The induced kink in the peptide backbone disrupts the extended conformation required for β-sheet formation. nih.gov By favoring a cis-amide bond, the pseudoproline interrupts the regular inter-chain hydrogen bonding pattern that stabilizes β-sheet structures. thieme-connect.dechempep.com This structure-breaking capability enhances the solvation of the growing peptide chain, making it more accessible for subsequent coupling reactions. chempep.compeptide.com While pseudoprolines derived from serine and threonine are well-documented for their aggregation-disrupting properties, cysteine-derived pseudoprolines with a dimethoxybenzaldehyde group are also effective, albeit potentially to a lesser extent in promoting a cis-amide conformation. merckmillipore.com

The ability of the Cys(Psi(Dmp,H)pro) residue to prevent the formation of ordered β-sheet structures is particularly relevant in the context of amyloidogenic peptides, which are associated with a range of diseases. By breaking the conformational homogeneity of the peptide chains, the pseudoproline can inhibit the nucleation and growth of amyloid fibrils.

Analysis of Cis-Trans Amide Bond Isomerization across the Psi(Dmp,H)pro Linkage

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The energy barrier for cis-trans isomerization is significant and can be a rate-limiting step in protein folding. Pseudoproline dipeptides, including Cys(Psi(Dmp,H)pro), are designed to modulate this equilibrium.

The thiazolidine ring of the Cys(Psi(Dmp,H)pro) residue sterically favors the cis conformation of the preceding amide bond. thieme-connect.de This is in contrast to most other amino acid pairings where the trans conformation is overwhelmingly preferred. The ability to introduce a specific cis-amide bond at a defined position is a powerful tool for conformational control in peptide design. researchgate.net

Application of Fmoc Tyr Tbu Cys Psi Dmp,h Pro Oh As a Building Block in Complex Peptide Synthesis

Strategies for Incorporating Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH into Longer Peptide Chains

The incorporation of this compound into growing peptide chains is a strategic approach to manage difficult sequences, especially those prone to aggregation. This is achieved through its seamless integration into established peptide synthesis methodologies.

This compound is designed for straightforward use in standard Fmoc-based SPPS protocols. researchgate.net The dipeptide is introduced into the peptide sequence using conventional coupling methods without the need for specialized equipment or significant alterations to existing automated synthesis protocols. researchgate.net The thiazolidine (B150603) ring of the pseudoproline serves as a temporary protecting group for the cysteine residue and simultaneously induces a "kink" in the peptide backbone. chempep.comiris-biotech.de This conformational constraint is critical for disrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. chempep.comiris-biotech.de

The general procedure for incorporating this building block involves the standard steps of Fmoc-SPPS:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

Coupling: The this compound is then coupled to the newly liberated N-terminus of the growing peptide chain using standard activating reagents.

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated for subsequent amino acid additions. The pseudoproline moiety remains stable throughout the synthesis and is cleaved during the final trifluoroacetic acid (TFA) treatment, which also removes the side-chain protecting groups and cleaves the peptide from the resin, thereby regenerating the native cysteine residue. chempep.com

Beyond linear stepwise synthesis, this compound is a valuable tool in convergent synthesis strategies, which involve the coupling of pre-synthesized peptide fragments. chempep.com Peptides containing a C-terminal pseudoproline, such as a fragment ending with -Cys(Psi(Dmp,H)pro)-OH, offer distinct advantages in segment condensation. researchgate.netpeptide.com

One of the primary benefits is the suppression of racemization at the C-terminal residue during fragment coupling, a common side reaction that can significantly reduce the yield of the desired product. researchgate.netpeptide.com The rigid ring structure of the pseudoproline sterically hinders the formation of the oxazolone (B7731731) intermediate responsible for racemization. researchgate.net This allows for more robust coupling conditions, including the use of microwave heating, without significant loss of stereochemical integrity. researchgate.net

Furthermore, the incorporation of the pseudoproline dipeptide enhances the solubility of the protected peptide fragments, which are often poorly soluble in the solvents used for coupling reactions. chempep.compeptide.com This improved solubility facilitates easier handling, purification, and more efficient coupling of the fragments. chempep.compeptide.com For fragment synthesis, peptides can be cleaved from highly acid-labile resins under mild acidic conditions that leave the pseudoproline moiety intact, preserving its solubilizing effect for subsequent ligation steps. chempep.compeptide.com

Methodological Advancements in Peptide Synthesis Facilitated by Pseudoproline Derivatives

The use of pseudoproline dipeptides like this compound has led to significant methodological advancements in peptide synthesis, primarily by addressing the intrinsic properties of the peptide chain that lead to synthetic difficulties.

A major challenge in the synthesis of long or hydrophobic peptides is their tendency to aggregate and precipitate on the solid support, leading to poor solvation and accessibility of the growing peptide chain. chempep.comiris-biotech.de Pseudoproline derivatives effectively mitigate this issue by disrupting the intermolecular hydrogen bonding that leads to the formation of β-sheet structures. chempep.comiris-biotech.de The kink introduced by the pseudoproline moiety disrupts these secondary structures, leading to a more solvated peptide-resin complex. chempep.com This enhanced solubility in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP) ensures that the reactive termini of the peptide chains are accessible for subsequent deprotection and coupling reactions. chempep.com

The improved solubility also extends to the cleaved peptide fragments intended for use in segment condensation strategies, simplifying their purification and handling. chempep.compeptide.com

This leads to more efficient and complete coupling reactions, which in turn results in higher yields of the target peptide and a purer crude product. chempep.compeptide.com In some cases, the incorporation of a single pseudoproline dipeptide has been reported to increase the product yield by as much as tenfold in highly aggregated sequences. iris-biotech.de

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides

| Peptide | Challenge | Outcome with Pseudoproline Incorporation |

|---|---|---|

| Human Islet Amyloid Polypeptide (hIAPP) (37 residues) | Prone to amyloidogenic aggregation, making standard Fmoc-SPPS nearly impossible. | Successful synthesis with high yield and purity. The crude product was of sufficient quality for direct disulfide bond formation. chempep.com |

As mentioned previously, the use of a C-terminal pseudoproline residue is a highly effective strategy for preventing racemization during the coupling of peptide fragments. researchgate.netpeptide.com The constrained cyclic structure of the pseudoproline prevents the formation of the planar oxazolone intermediate that is a prerequisite for epimerization. researchgate.net This allows for more efficient and reliable segment condensation reactions. researchgate.net

Furthermore, pseudoproline dipeptides can help to mitigate other side reactions, such as the formation of aspartimide. peptide.com Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur at Asp-Xxx sequences, leading to the formation of byproducts and chain termination. nih.gov By disrupting the secondary structure of the peptide, pseudoprolines can alter the conformation of the peptide backbone in a way that disfavors the cyclization reaction required for aspartimide formation. peptide.com Placing a pseudoproline dipeptide in close proximity to an aspartimide-prone sequence can therefore help to suppress this unwanted side reaction. peptide.com

Design Principles for Peptidomimetics and Conformationally Constrained Peptides Utilizing this compound

The design of peptidomimetics and conformationally constrained peptides often aims to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity, increasing stability against enzymatic degradation, and improving bioavailability. The incorporation of this compound is a key strategy in achieving these objectives.

Rational Design of Conformationally Restricted Scaffolds

The rational design of conformationally restricted scaffolds leverages the inherent structural biases of specialized amino acid derivatives. This compound is employed to introduce a significant "kink" or turn in the peptide backbone. iris-biotech.dechempep.com This is primarily due to the thiazolidine ring of the pseudoproline, which favors a cis-amide bond conformation over the more common trans form. iris-biotech.de This enforced bend is a powerful tool for disrupting undesirable secondary structures, such as β-sheet aggregation, which can be a major hurdle in the synthesis of long or hydrophobic peptides. chempep.commerckmillipore.com

The design principles for utilizing this building block include:

Disruption of Aggregation: By breaking the regular hydrogen bonding patterns that lead to β-sheet formation, this dipeptide enhances the solubility of the growing peptide chain during solid-phase peptide synthesis (SPPS), leading to higher yields and purities. chempep.commerckmillipore.com

Pre-organization for Cyclization: The induced turn brings the N- and C-termini of a linear peptide into proximity, which significantly facilitates macrocyclization, a common strategy for creating stable and potent peptidomimetics. iris-biotech.deacs.org

Stabilization through Aromatic Interactions: The presence of the N-terminal tyrosine residue can further stabilize the cis-amide bond of the pseudoproline. Studies have shown that aromatic side chains preceding a proline or pseudoproline can engage in favorable interactions with the pyrrolidine (B122466) or thiazolidine ring, thereby increasing the population of the cis conformer. nih.gov The bulky tert-butyl (tBu) protecting group on the tyrosine side chain also contributes to the steric environment, influencing the local conformation.

| Design Principle | Structural Effect of this compound | Application in Peptide Synthesis |

| Conformational Constraint | Induces a "kink" in the peptide backbone by favoring a cis-amide bond. | Synthesis of conformationally defined peptides and peptidomimetics. |

| Aggregation Disruption | Breaks β-sheet secondary structures. | Improves solubility and coupling efficiency in "difficult" sequences. |

| Cyclization Facilitation | Pre-organizes linear peptides for efficient head-to-tail cyclization. | Synthesis of cyclic peptides with enhanced stability and bioactivity. |

| Aromatic Stabilization | The N-terminal Tyr residue can stabilize the cis-proline conformation. | Fine-tuning of local secondary structure. |

Role of the Pseudoproline in Mimicking or Modulating Specific Secondary Structure Motifs

Secondary structure motifs, particularly β-turns, are critical for molecular recognition and biological function in many peptides. nih.gov Pseudoprolines are highly effective tools for inducing and stabilizing these turns.

The thiazolidine ring of the Cys(Psi(Dmp,H)pro) moiety in this compound acts as a potent turn-inducer. acs.org By forcing the peptide backbone to adopt a specific geometry, it can mimic various types of β-turns. The ability to introduce a well-defined turn at a specific position in a peptide sequence is a cornerstone of rational drug design.

The specific type of β-turn induced can be influenced by the nature of the pseudoproline and the surrounding amino acid sequence. While detailed structural studies on peptides containing the precise Tyr(tBu)-Cys(Psi(Dmp,H)pro) sequence are not extensively published, the general principles of pseudoproline-induced turns are well-established. For instance, Ser-Pro sequences have been shown to be particularly effective at promoting type VI β-turns when the proline is in a cis conformation. biorxiv.org It is plausible that Cys-pseudoproline dipeptides function similarly, acting as mimics of these critical structural motifs.

| Secondary Structure Motif | Role of Cys(Psi(Dmp,H)pro) Moiety | Significance in Peptidomimetic Design |

| β-Turn | Acts as a potent turn-inducer, forcing the peptide backbone into a compact, folded conformation. | Mimics the bioactive conformation of natural peptides, leading to improved receptor binding and activity. |

| γ-Turn | Can potentially stabilize γ-turns, although less commonly reported than β-turns. | Provides an alternative means of introducing conformational constraints. |

| Helical Structures | Disrupts helical structures by introducing a kink. | Useful for preventing the formation of undesired secondary structures. |

Advanced Reaction Chemistry and Transformations Involving Fmoc Tyr Tbu Cys Psi Dmp,h Pro Oh and Its Derivatives

Selective Deprotection Chemistry of Fmoc and tBu Groups

The Fmoc/tBu protecting group strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its orthogonal nature that allows for the sequential and selective removal of these groups under different chemical conditions. iris-biotech.deresearchgate.netcsic.es

The 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the N-terminus, is labile to basic conditions. nih.govembrapa.br The deprotection proceeds via an E1cB elimination mechanism. acs.org A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system. nih.govspringernature.com This is followed by β-elimination, which liberates the free amine of the peptide and generates dibenzofulvene (DBF) and carbon dioxide. acs.orgresearchgate.net

The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected amine, leading to chain termination. acs.orgscielo.org.mx To prevent this, the base used for deprotection also acts as a scavenger for DBF, forming a stable adduct. nih.govresearchgate.net Piperidine is highly effective in this dual role. acs.orgscielo.org.mx The resulting dibenzofulvene-piperidine adduct is soluble and can be easily washed away. scielo.org.mxnih.gov

Table 1: Common Bases for Fmoc Deprotection and Their Scavenging Ability

| Base | Scavenging Efficiency | Notes |

| Piperidine | High | The gold standard for Fmoc removal due to its efficiency as both a base and a scavenger. acs.orgnih.gov |

| 4-Methylpiperidine | High | Comparable to piperidine in scavenging DBF. acs.orgscielo.org.mx |

| Pyrrolidine (B122466) | High | An efficient base that allows for Fmoc removal in less polar solvents. acs.org |

| Piperazine | Moderate | Often used in combination with a stronger, non-nucleophilic base like DBU. acs.org |

| DBU | Poor (non-nucleophilic) | Used as a catalyst for Fmoc removal but requires a nucleophilic scavenger. acs.org |

This table summarizes the effectiveness of various bases in both deprotecting the Fmoc group and scavenging the resulting dibenzofulvene byproduct.

The tert-butyl (tBu) group, used to protect the side-chain hydroxyl group of tyrosine, is stable to the basic conditions of Fmoc deprotection but is readily cleaved by acids. iris-biotech.dewikidot.com Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. iris-biotech.denih.gov

The mechanism of tBu deprotection involves protonation of the ether oxygen by TFA, followed by the loss of a stable tert-butyl cation to yield the free hydroxyl group. commonorganicchemistry.comstackexchange.com This carbocation can then be quenched in several ways: it can be trapped by a scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com

A significant side reaction during TFA-mediated cleavage is the S-alkylation of cysteine residues by the liberated tert-butyl cations, forming S-tert-butylated cysteine. acs.org To mitigate this, a variety of scavengers are typically included in the cleavage cocktail. nih.govacs.org

Table 2: Common Scavengers Used in tBu Deprotection

| Scavenger | Function |

| Triisopropylsilane (TIS) | Reduces the tert-butyl cation and prevents alkylation of sensitive residues. acs.org |

| Water | Acts as a scavenger and helps to hydrolyze any trifluoroacetylated byproducts. acs.org |

| Thioanisole | A scavenger for tert-butyl cations, though it can partially remove some Cys protecting groups. acs.orgthermofisher.com |

| 1,2-Ethanedithiol (EDT) | A thiol scavenger that is particularly effective in preventing reattachment of the trityl group to cysteine. thermofisher.com |

| Dithiothreitol (DTT) | An alkyl thiol scavenger used to prevent S-tert-butylation of cysteine. acs.org |

This table outlines common scavengers added during TFA-mediated deprotection to prevent side reactions caused by reactive carbocations.

The success of the Fmoc/tBu strategy hinges on the orthogonality of these protecting groups, meaning each can be removed under specific conditions without affecting the other. iris-biotech.deresearchgate.netcsic.es This allows for the selective deprotection of either the N-terminus or the side chains, a critical feature for complex peptide synthesis and modification. nih.gov

The base-lability of the Fmoc group and the acid-lability of the tBu group provide a robust orthogonal system. iris-biotech.dewikidot.com This orthogonality can be fine-tuned by the choice of reagents and conditions. For instance, very mild acidic conditions might be used to selectively remove highly acid-labile protecting groups while leaving the tBu group intact. cblpatras.gr Conversely, alternative deprotection strategies for the Fmoc group that avoid strong bases can be employed when base-sensitive moieties are present in the peptide. nih.gov

Table 3: Orthogonal Deprotection Conditions for Fmoc and tBu Groups

| Protecting Group | Deprotection Reagent | Conditions | Stability of Other Group |

| Fmoc | 20% Piperidine in DMF | Room temperature, short reaction time | tBu group is stable |

| tBu | 95% Trifluoroacetic acid (TFA) with scavengers | Room temperature, 1-2 hours | Fmoc group is already removed |

This interactive table summarizes the standard orthogonal deprotection conditions for Fmoc and tBu protecting groups in peptide synthesis.

Post-Synthetic Modifications and Derivatizations of Peptides Containing the Cys(Psi(Dmp,H)pro) Moiety

The unique structure of the Cys(Psi(Dmp,H)pro) moiety and the presence of a protected tyrosine open up avenues for further chemical modifications after the initial peptide synthesis.

The thiazolidine (B150603) ring within the Cys(Psi(Dmp,H)pro) moiety serves as a protected form of cysteine. This ring can be opened to regenerate the native cysteine with its reactive thiol group. This transformation is valuable for subsequent ligation or modification strategies that specifically target cysteine thiols. The cleavage of the thiazolidine ring can be achieved under various conditions, including treatment with reagents like methoxyamine or through metal-mediated processes. researchgate.net For instance, copper(II) complexes have been shown to catalyze the cleavage of thiazolidine bonds. researchgate.net This regeneration allows for the incorporation of a protected cysteine surrogate during synthesis, which can then be unmasked at a later stage for further chemical manipulation.

Once the tert-butyl protecting group is removed from the tyrosine side chain, the exposed phenolic hydroxyl group becomes a target for a variety of post-synthetic modifications. thermofisher.com This allows for the introduction of a wide range of functionalities to the peptide, which can be used to modulate its properties or to attach probes and labels. nih.govrsc.org

The hydroxyl group of tyrosine can undergo several types of chemical reactions, including:

Alkylation and Acylation: To introduce various organic moieties.

Phosphorylation: To mimic a key post-translational modification.

Sulfation: Another important post-translational modification.

Nitration: A modification associated with various physiological and pathological processes. nih.gov

Halogenation: To introduce probes for structural studies.

Cross-linking: The phenolic ring can be targeted for cross-linking reactions to form peptide dimers or to link the peptide to other molecules. nih.gov

These modifications can be achieved using a variety of chemical methods, including enzymatic and metal-catalyzed reactions. nih.gov The ability to selectively deprotect the tyrosine side chain and then perform these modifications highlights the synthetic utility of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH in creating complex and functionalized peptides.

Mechanistic Investigations of Pseudoproline Ring Opening and Closure

The stability and reversible ring-opening of the pseudoproline moiety are critical to its function in peptide synthesis. The thiazolidine ring in Fmoc-Tyr(tBu)-Cys(Ψ(Dmp,H)pro)-OH, derived from cysteine, provides a proline-like conformational constraint that disrupts secondary structures, thereby preventing aggregation during solid-phase peptide synthesis (SPPS). chempep.comacs.org This ring is designed to be stable throughout the synthesis and is typically cleaved during the final trifluoroacetic acid (TFA) treatment to regenerate the native cysteine residue. chempep.com However, the lability of the thiazolidine ring is a subject of detailed mechanistic investigation, as its premature opening can lead to unwanted side reactions, while its resistance to cleavage can result in incomplete deprotection.

The mechanism of ring opening and closure is understood as a ring-chain tautomerism, which is in equilibrium between the closed thiazolidine ring and the open-chain iminium species. This equilibrium is influenced by several factors, including pH, temperature, and the nature of substituents on the thiazolidine ring.

Recent research on pseudoproline derivatives, particularly those based on oxazolidines, has shed light on the potential pathways for ring opening. Under elevated temperatures and pressures, as sometimes encountered in flow peptide synthesis, the pseudoproline ring can become thermally unstable. mdpi.com This can lead to the formation of a stable imine, which can withstand the harsh acidic conditions of resin cleavage. mdpi.com While these studies focused on oxazolidines, the general principles can be extended to the thiazolidine ring of Cys(Ψ(Dmp,H)pro).

Conversely, the closure of the ring from the open-chain imine involves the nucleophilic attack of the thiol group onto the iminium carbon. The rate of this closure is dependent on the proximity and reactivity of the thiol nucleophile.

Studies on the stability of cysteine-based pseudoprolines have shown that their lability to TFA can be comparable to the more commonly used oxazolidine-based pseudoprolines, with deprotection times ranging from one to several hours. acs.org This is in contrast to earlier reports that suggested high stability of thiazolidine-based pseudoprolines requiring harsh acid treatments for removal. acs.org The reasons for these differing observations may lie in the specific peptide sequence and the reaction conditions.

The conformational preferences of the pseudoproline ring also play a role in its reactivity. The thiazolidine ring, like the proline ring, can exist in different puckered conformations, which can influence the accessibility of the ring to reagents and the strain energy of the ring system.

While specific kinetic and thermodynamic data for the ring opening and closure of Fmoc-Tyr(tBu)-Cys(Ψ(Dmp,H)pro)-OH are not extensively available in the public domain, the following table summarizes the key factors influencing this equilibrium based on studies of related pseudoproline and thiazolidine systems.

| Factor | Influence on Ring Opening | Influence on Ring Closure | Rationale |

| Low pH (Acidic Conditions) | Favors Ring Opening | Hinders Ring Closure | Protonation of the thiazolidine ring facilitates C-S bond cleavage to form an iminium ion. |

| High Temperature | Favors Ring Opening | - | Increased thermal energy can overcome the activation barrier for ring opening, leading to the formation of the more stable imine under certain conditions. mdpi.com |

| 2,4-Dimethoxyphenyl (Dmp) Group | May Favor Ring Opening | - | The electron-donating nature of the Dmp group can stabilize the positive charge of the open-chain iminium intermediate, thus shifting the equilibrium towards the open form. |

| Solvent Polarity | Influences equilibrium | Influences equilibrium | The polarity of the solvent can affect the stability of the charged open-chain species versus the neutral closed-ring form. |

| Peptide Sequence | Can influence stability | Can influence stability | The local steric and electronic environment provided by the adjacent amino acids can impact the conformational preferences and reactivity of the pseudoproline moiety. acs.org |

It is important to note that while the pseudoproline is designed to be cleaved under strong acidic conditions (e.g., 95% TFA), its stability under the milder acidic or basic conditions encountered during Fmoc deprotection and coupling steps is crucial for the successful synthesis of the target peptide. chempep.com Premature ring opening could potentially lead to side reactions, such as reaction with other nucleophiles present in the reaction mixture.

Further detailed mechanistic studies, including kinetic analysis and computational modeling of the transition states for the ring-opening and closure of Fmoc-Tyr(tBu)-Cys(Ψ(Dmp,H)pro)-OH, would provide a more quantitative understanding of its reactivity and stability, allowing for the further optimization of its use in peptide synthesis.

Theoretical Frameworks and Mechanistic Insights into Pseudoproline Chemistry

Stereoelectronic Effects Governing Pseudoproline Conformation and Reactivity

Heterocycles placed next to amide groups can significantly impact molecular conformation due to the stereoelectronic influence of the heteroatom. researchgate.net In the thiazolidine (B150603) ring of a pseudoproline, the sulfur atom's lone pairs and the alignment of its orbitals relative to the adjacent amide bond are critical. This interaction can alter the rotational barrier around the peptide bond, favoring a cis conformation over the more common trans form. The induction of a cis amide bond acts as a "molecular hinge," effectively disrupting the regular secondary structures like β-sheets that are responsible for peptide aggregation during synthesis. iris-biotech.de

Key stereoelectronic interactions at play include:

n→π Interactions:* An n→π* interaction involves the delocalization of electrons from a lone pair (n) of one atom into an antibonding orbital (π) of a nearby carbonyl group. In the case of a thiazolidine-containing pseudoproline, the lone pair of the ring's sulfur or nitrogen atom can interact with the π orbital of the adjacent amide carbonyl. This interaction stabilizes specific conformations and can influence the planarity of the amide bond. Such effects have been shown to be crucial in modulating reactivity in other heterocyclic systems. nih.gov

Gauche Effect: The tendency for adjacent bonds in a molecule to adopt a gauche conformation (a 60° dihedral angle) can also be a factor, especially concerning the substituents on the thiazolidine ring.

Studies on related systems, such as fluorinated prolines in elastin-mimetic polypeptides, have demonstrated that stereoelectronic effects can either enhance or hinder the formation of specific secondary structures like β-turns. nih.gov By analogy, the electronic properties of the 2,4-dimethoxyphenyl (Dmp) group in Cys(Psi(Dmp,H)pro) can fine-tune the conformational preferences of the thiazolidine ring and the adjacent peptide bond, thereby modulating its effectiveness as an aggregation disrupter.

The table below summarizes key conformational features influenced by stereoelectronic effects in pseudoproline systems.

| Feature | Description | Governing Stereoelectronic Effect | Consequence in Peptide Synthesis |

| Amide Bond Isomerization | The peptide bond preceding the pseudoproline (X-Cys) is sterically biased towards a cis conformation. | Interaction between heteroatom lone pairs (S, N) and the amide system; dipole alignments. | Disrupts interchain hydrogen bonding and β-sheet formation, preventing aggregation. iris-biotech.de |

| Backbone Flexibility | The thiazolidine ring acts as a flexible hinge in the peptide backbone. | Lowered rotational energy barriers around the ψ and φ dihedral angles adjacent to the ring. | Increases solubility and improves coupling efficiencies during SPPS. iris-biotech.de |

| Local Conformation | The puckering of the five-membered thiazolidine ring is influenced by its substituents. | Gauche effects and minimization of steric strain between the Dmp group and the peptide chain. | Modulates the precise geometry of the induced "kink" in the peptide backbone. |

Detailed Reaction Mechanisms of Thiazolidine Ring Formation and Cleavage

The functionality of Cys(Psi(Dmp,H)pro) as a temporary protecting group relies on the efficient and reversible formation and cleavage of its core thiazolidine ring.

Thiazolidine Ring Formation: The synthesis of the pseudoproline dipeptide involves the condensation of a cysteine residue with an aldehyde or ketone. In the case of Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH, the side chain of cysteine reacts with 2,4-dimethoxybenzaldehyde (B23906). The general mechanism proceeds as follows:

Nucleophilic Attack: The thiol group (-SH) of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2,4-dimethoxybenzaldehyde). This step is often catalyzed by a mild acid.

Hemithioacetal Formation: This initial attack forms an unstable hemithioacetal intermediate.

Iminium Ion Formation and Cyclization: The backbone amide nitrogen of the same cysteine residue then attacks the carbon of the hemithioacetal. This intramolecular cyclization is the key ring-forming step. The reaction is driven forward by the formation of the stable five-membered thiazolidine ring. This type of condensation-cyclization is a well-established method for creating thiazolidine derivatives. taylorandfrancis.com

The resulting thiazolidine ring effectively caps (B75204) the cysteine residue, protecting its thiol group and modifying the peptide backbone simultaneously. The use of the 2,4-dimethoxyphenyl group is strategic, as its electron-donating methoxy (B1213986) groups can influence the stability and reactivity of the ring.

Thiazolidine Ring Cleavage: After the peptide has been synthesized, the thiazolidine ring must be removed to restore the native cysteine residue and the correct peptide backbone geometry. This is typically achieved under acidic conditions, a process known as hydrolytic ring cleavage. google.com

Protonation: The cleavage reaction is initiated by the protonation of the thiazolidine ring nitrogen or sulfur atom by a strong acid, such as trifluoroacetic acid (TFA), which is commonly used in the final deprotection and cleavage step of Fmoc-SPPS. iris-biotech.de

Ring Opening: The protonated ring becomes susceptible to nucleophilic attack by water, which is present in the cleavage cocktail. This leads to the opening of the ring, breaking the bond between the backbone nitrogen and the former aldehyde carbon.

Hydrolysis and Release: The resulting intermediate is unstable and hydrolyzes to regenerate the free thiol group of the cysteine residue and release the original aldehyde (2,4-dimethoxybenzaldehyde).

This cleavage is often performed concurrently with the removal of other acid-labile side-chain protecting groups (like the tBu group on Tyr). iris-biotech.de The process is designed to be quantitative, ensuring the complete restoration of the native peptide sequence. A common cleavage cocktail is 80% TFA in dichloromethane (B109758) (DCM). iris-biotech.de

Computational Studies on Reactivity and Selectivity in Systems Involving Cys(Psi(Dmp,H)pro)

While specific computational studies on the this compound system are not widely published, the principles of computational chemistry provide a powerful framework for understanding its behavior. Methods such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are routinely used to investigate reaction mechanisms, selectivity, and conformational dynamics in complex organic and organometallic systems. escholarship.org

Application to Pseudoproline Chemistry: Computational modeling can be applied to elucidate several key aspects of Cys(Psi(Dmp,H)pro) chemistry:

Conformational Analysis: DFT calculations can be used to map the potential energy surface of the dipeptide. This allows for the identification of low-energy conformations and the quantification of the energy difference between the cis and trans isomers of the peptide bond preceding the pseudoproline. Such studies can confirm that the cis conformation is indeed energetically favored, providing a theoretical basis for the disruption of β-sheet structures. Computational studies on similar heterocyclic amides have successfully correlated conformational preferences with stereoelectronic effects. researchgate.net

Reaction Mechanism and Energetics: The mechanisms of both the thiazolidine ring formation and its acid-catalyzed cleavage can be modeled. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers for each step. This provides insight into the reaction kinetics and helps optimize conditions for both the introduction and removal of the pseudoproline unit. For example, modeling could clarify the role of the electron-donating Dmp group in stabilizing the transition state for ring formation or facilitating its cleavage.

Selectivity: In cases where different stereoisomers could be formed, computational methods can predict which product is thermodynamically or kinetically favored. nih.gov For the thiazolidine ring in Cys(Psi(Dmp,H)pro), there are two stereocenters created from the cysteine's α- and β-carbons, and a new one is formed at the junction with the Dmp group. DFT calculations can predict the most stable diastereomer, which is crucial for ensuring the stereochemical integrity of the final peptide.

The table below outlines how different computational methods could be applied to study the Cys(Psi(Dmp,H)pro) system.

| Computational Method | Application to Cys(Psi(Dmp,H)pro) System | Potential Insights |

| Density Functional Theory (DFT) | Calculation of ground-state energies, transition state structures, and reaction pathways. nih.gov | Elucidation of the precise mechanism for thiazolidine ring formation/cleavage; determination of the relative stability of cis/trans amide isomers. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of the dynamic behavior of the molecule over time, including post-transition state trajectories. escholarship.org | Understanding the dynamic factors that influence selectivity and revealing any competing reaction pathways or byproducts. escholarship.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to identify and characterize chemical bonds and non-covalent interactions. | Quantifying the strength of n→π* interactions and other stereoelectronic effects that govern conformation. |

| Natural Bond Orbital (NBO) Analysis | Examination of orbital-orbital interactions (e.g., lone pair to antibonding orbital delocalization). | Providing a detailed electronic picture of the n→π* interactions that favor the cis-amide conformation. nih.gov |

These computational approaches offer a molecular-level understanding that complements experimental observations, providing a robust theoretical framework for the rational design and application of pseudoproline dipeptides in peptide chemistry.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the Fmoc and tBu protecting groups in Fmoc-Tyr(tBu)-Cys(Psi(Dmp,H)pro)-OH?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation via base-sensitive deprotection (e.g., 20% piperidine in DMF). The tBu (tert-butyl) group protects the tyrosine hydroxyl side chain from undesired reactions during coupling or acidic cleavage. Both groups are removed under strong acidic conditions (e.g., 95% TFA) during final resin cleavage .

Q. How should this compound be stored to maintain stability, and what are the implications of improper storage?

- Methodological Answer : Store lyophilized powder at -20°C (stable for 2 years) or -80°C (stable for 3 years). Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, with storage at -20°C for ≤1 month or -80°C for ≤6 months. Improper storage (e.g., repeated thawing) may lead to oxidation of cysteine residues or hydrolysis of the pseudoproline moiety, compromising peptide yield .

Q. What solvents and protocols ensure optimal solubility of this compound?

- Methodological Answer : This compound is typically dissolved in DMSO (10 mM stock). For improved solubility, heat to 37°C with vortexing followed by sonication (10–15 min). Avoid aqueous buffers unless diluted to working concentrations (<1% DMSO) to prevent precipitation. Pre-solubilization in minimal DMSO before adding polar solvents (e.g., acetonitrile) is recommended .

Advanced Research Questions

Q. How does the pseudoproline modification in Cys(Psi(Dmp,H)pro) influence peptide chain conformation and prevent aggregation during SPPS?

- Methodological Answer : The pseudoproline (thiazolidine ring) introduces a kink in the peptide backbone, disrupting β-sheet formation and minimizing intermolecular aggregation. This is critical for synthesizing long or hydrophobic sequences. The 2,4-dimethoxyphenyl (Dmp) group enhances steric hindrance, further stabilizing the conformation. Post-synthesis, the pseudoproline is cleaved with 80% TFA in DCM to regenerate native cysteine .

Q. What analytical techniques are critical for verifying the structural integrity and purity of peptides synthesized using this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>98% by area under the curve).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for this compound: expected 710.84 g/mol ).

- NMR : Verify regioselectivity of protecting groups and pseudoproline integrity (e.g., aromatic protons from Dmp at δ 6.5–7.5 ppm) .

Q. What are the common challenges in incorporating this compound into long peptide sequences, and how can they be methodologically addressed?

- Methodological Answer :

- Coupling Efficiency : Use double coupling with HATU/DIPEA in DMF for sterically hindered residues. Monitor by Kaiser test.

- Aggregation : Introduce pseudoprolines at every 5–7 residues to disrupt secondary structures.

- Cleavage Optimization : Extend TFA treatment (≥3 hours) to ensure complete removal of the Dmp group and pseudoproline ring opening .

Q. How do pseudoprolines like Cys(Psi(Dmp,H)pro) compare to other conformational modifiers (e.g., Thr(psi(Me,Me)pro)) in terms of synthesis outcomes?

- Methodological Answer : Cys(Psi(Dmp,H)pro) offers higher steric bulk due to the Dmp group, improving solubility and reducing aggregation compared to Thr-based pseudoprolines. However, Dmp requires harsher cleavage conditions (80% TFA vs. 50% TFA for Thr derivatives). Comparative studies should evaluate yield, purity, and folding efficiency using circular dichroism (CD) or NMR .

Data Contradictions and Resolutions

- Solubility Variability : While similar compounds (e.g., Fmoc-Tyr(tBu)-Thr(psi(Me,Me)pro)-OH) are water-soluble, this compound requires DMSO due to the hydrophobic Dmp group. Always verify solubility via small-scale trials .

- Storage Stability : Conflicting reports on -20°C stability (1 month vs. 2 years) arise from batch-specific impurities. Use fresh aliquots and confirm purity via HPLC before critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.